molecular formula C14H19FN2OSi B2601096 1-(tert-Butyldimethylsilyl)-5-fluoropyrrolo[2,3-b]pyridine-4-carbaldehyde CAS No. 2222512-02-7

1-(tert-Butyldimethylsilyl)-5-fluoropyrrolo[2,3-b]pyridine-4-carbaldehyde

Cat. No.: B2601096
CAS No.: 2222512-02-7
M. Wt: 278.402
InChI Key: IQEZIMMFZPAXQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(tert-Butyldimethylsilyl)-5-fluoropyrrolo[2,3-b]pyridine-4-carbaldehyde is a complex organic compound that features a pyrrolo[2,3-b]pyridine core structure

Scientific Research Applications

This compound has several applications in scientific research:

Preparation Methods

The synthesis of 1-(tert-Butyldimethylsilyl)-5-fluoropyrrolo[2,3-b]pyridine-4-carbaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the formation of the pyrrolo[2,3-b]pyridine core, followed by the introduction of the tert-butyldimethylsilyl (TBDMS) protecting group and the fluorine atom. The final step involves the formylation to introduce the carbaldehyde group. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Chemical Reactions Analysis

1-(tert-Butyldimethylsilyl)-5-fluoropyrrolo[2,3-b]pyridine-4-carbaldehyde undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(tert-Butyldimethylsilyl)-5-fluoropyrrolo[2,3-b]pyridine-4-carbaldehyde largely depends on its chemical reactivity. The aldehyde group is highly reactive and can form various derivatives through nucleophilic addition reactions. The fluorine atom and the TBDMS group influence the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar compounds include other pyrrolo[2,3-b]pyridine derivatives with different substituents. For example:

    1-(tert-Butyldimethylsilyl)-5-chloropyrrolo[2,3-b]pyridine-4-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine.

    1-(tert-Butyldimethylsilyl)-5-bromopyrrolo[2,3-b]pyridine-4-carbaldehyde: Similar structure but with a bromine atom instead of fluorine.

These compounds share similar synthetic routes and reactivity patterns but differ in their specific chemical properties due to the nature of the halogen substituent .

Properties

IUPAC Name

1-[tert-butyl(dimethyl)silyl]-5-fluoropyrrolo[2,3-b]pyridine-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2OSi/c1-14(2,3)19(4,5)17-7-6-10-11(9-18)12(15)8-16-13(10)17/h6-9H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQEZIMMFZPAXQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)N1C=CC2=C(C(=CN=C21)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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